molecular formula C12H11N3O B7911506 Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- CAS No. 65658-66-4

Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl-

Cat. No.: B7911506
CAS No.: 65658-66-4
M. Wt: 213.23 g/mol
InChI Key: RNSMNGPQOSPGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- is a heterocyclic compound that features a fused ring system combining imidazole and pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrimidine and an imidazole derivative, the reaction can be facilitated by using a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production may scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H₂O₂ in acetic acid or KMnO₄ in aqueous solution.

    Reduction: LiAlH₄ in ether or NaBH₄ in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products: The major products depend on the specific reactions and conditions but can include various substituted imidazo(1,2-a)pyrimidin-5(1H)-one derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes. Its derivatives are often tested for their biological activity, including antimicrobial and anticancer properties.

Medicine: Pharmaceutical research focuses on its potential as a therapeutic agent. Compounds derived from Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- have shown promise in treating various diseases, including infections and cancer.

Industry: In the industrial sector, it is used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action for compounds derived from Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired therapeutic effects. For example, some derivatives may inhibit kinases, which are enzymes involved in cell signaling and growth, thereby exerting anticancer effects.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused ring system with similar biological activities.

    Pyrido[2,3-d]pyrimidine: Known for its use in medicinal chemistry.

    Benzimidazole: Widely studied for its pharmacological properties.

Uniqueness: Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl- is unique due to its specific ring structure, which provides distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form stable derivatives with diverse functional groups makes it a versatile scaffold in drug design and development.

This detailed overview provides a comprehensive understanding of Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl-, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

7-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-11-8-10(9-4-2-1-3-5-9)14-12-13-6-7-15(11)12/h1-5,8H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSMNGPQOSPGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C=C(N=C2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215898
Record name Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65658-66-4
Record name Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065658664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyrimidin-5(1H)-one, 2,3-dihydro-7-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.